2,6-Dimethoxy-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol
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Overview
Description
The compound “2,6-dimethoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol” is a phenolic compound with various substitutions. Phenols are aromatic compounds containing a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . In this case, the phenol has methoxy groups (-OCH3) at the 2 and 6 positions, a trifluoromethyl group (-CF3) at the 3 position of the phenyl ring, and a piperazinyl group (a six-membered ring containing two nitrogen atoms) at the 4 position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the aromatic phenol group would contribute to the compound’s stability and potentially its reactivity. The trifluoromethyl group is electron-withdrawing, which would affect the electron density in the phenol ring and thus its reactivity . The piperazinyl group could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The phenol group might undergo reactions typical of phenols, such as E1 or E2 elimination reactions. The trifluoromethyl group might undergo reactions with nucleophiles . The piperazinyl group might participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar hydroxyl and piperazinyl groups might increase its solubility in polar solvents. The trifluoromethyl group might increase the compound’s stability and decrease its reactivity .Properties
IUPAC Name |
2,6-dimethoxy-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O3/c1-27-17-10-14(11-18(28-2)19(17)26)13-24-6-8-25(9-7-24)16-5-3-4-15(12-16)20(21,22)23/h3-5,10-12,26H,6-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVCXVCVSZYOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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